4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
The compound 4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] backbone with a chloro substituent at position 4, a methyl group at position 9, and a 2,5-dimethylphenyl moiety at position 10. The 11-thione group distinguishes it from related oxo derivatives. The tricyclic core likely confers rigidity, influencing its physicochemical and binding properties.
Properties
IUPAC Name |
4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-11-4-5-12(2)16(8-11)22-18(24)21-15-10-19(22,3)23-17-7-6-13(20)9-14(15)17/h4-9,15H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJSWMRRSGOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chloro and dimethylphenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of tricyclic compounds with biological targets.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with two analogs from the evidence, highlighting structural and computational similarities.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with the 4-isopropylphenyl in Analog 1 (slightly larger, more branched) and the 2,5-difluorophenyl in Analog 2 (electron-withdrawing, polar) .
- Fluorine substituents (Analog 2) enhance electronegativity and metabolic stability but reduce lipophilicity compared to methyl/isopropyl groups .
Thione vs.
Computational Similarity Analysis:
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto ), the target compound likely shares higher structural similarity with Analog 1 (shared thione group and chloro substituent) than with Analog 2. Subgraph-based metrics would further highlight divergence in aromatic substituents .
Research Findings and Hypotheses
While direct biological or pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural trends:
- Lipophilicity : The 2,5-dimethylphenyl group may enhance membrane permeability compared to the polar 2,5-difluorophenyl in Analog 2 but reduce it relative to the bulkier 4-isopropylphenyl in Analog 1 .
- Synthetic Accessibility : The thione group in the target compound and Analog 1 could complicate synthesis due to sulfur’s reactivity, whereas Analog 2’s oxo group might streamline derivatization .
- Thermodynamic Stability : The tricyclic core’s rigidity (common to all three compounds) likely improves thermal stability, a feature critical for materials science applications.
Biological Activity
4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula : C19H19ClN2O2
Molecular Weight : 342.8 g/mol
IUPAC Name : 4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),4,6-trien-11-thione
Structure
The compound features a tricyclic structure that contributes to its unique biological activity. The presence of a chloro group and a thione moiety enhances its interactions with biological targets.
The primary mechanism of action for this compound appears to involve the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer’s disease.
Enzyme Inhibition Profile
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Significant inhibition observed.
- Other potential targets : Further studies suggest possible interactions with kinases involved in cancer progression.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its ability to inhibit specific kinases associated with tumor growth and metastasis. For example:
- In vitro studies showed that the compound can inhibit cell proliferation in various cancer cell lines, including breast and cervical cancer cells .
Neuroprotective Effects
The neuroprotective potential of the compound is linked to its AChE inhibition:
- Cell viability assays demonstrated that treatment with the compound improved cell survival rates in models of neurodegeneration.
Study 1: Anticancer Activity
A study conducted on breast cancer cell lines (MCF-7) demonstrated that the compound exhibited a growth inhibitory value (GI50) of approximately 3.18 ± 0.11 µM. This suggests potent anticancer activity compared to standard treatments .
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was shown to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating its potential utility in treating neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
